N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 895025-50-0
VCID: VC5309884
InChI: InChI=1S/C18H11BrN4O4S/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
SMILES: C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Molecular Formula: C18H11BrN4O4S
Molecular Weight: 459.27

N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide

CAS No.: 895025-50-0

Cat. No.: VC5309884

Molecular Formula: C18H11BrN4O4S

Molecular Weight: 459.27

* For research use only. Not for human or veterinary use.

N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide - 895025-50-0

Specification

CAS No. 895025-50-0
Molecular Formula C18H11BrN4O4S
Molecular Weight 459.27
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Standard InChI InChI=1S/C18H11BrN4O4S/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
Standard InChI Key ZMEZKRJKIQQCMV-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(O4)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • 6-Bromobenzo[d]thiazole: A bicyclic aromatic system with a bromine substituent at the 6-position, enhancing electrophilic reactivity.

  • 5-Nitrofuran-2-carboxamide: A furan ring substituted with a nitro group (electron-withdrawing) and an amide linkage.

  • Pyridin-3-ylmethyl group: A pyridine-derived substituent contributing to solubility and hydrogen-bonding potential.

The interplay of these groups creates a planar, conjugated system, as evidenced by computational models . Bromine’s steric and electronic effects, combined with the nitro group’s polarization, render the molecule highly reactive at specific sites, such as the amide carbonyl and thiazole sulfur.

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a multi-step protocol:

  • Formation of 6-bromobenzo[d]thiazol-2-amine: Achieved via cyclization of 2-amino-4-bromothiophenol with cyanogen bromide.

  • N-Alkylation with pyridin-3-ylmethyl chloride: Introduces the pyridinylmethyl group under basic conditions (e.g., K₂CO₃ in DMF).

  • Coupling with 5-nitrofuran-2-carbonyl chloride: Conducted in anhydrous THF at 0–5°C to minimize side reactions.

Key Reaction Conditions:

  • Temperature: Strict control (<10°C) during acylation prevents nitro group reduction.

  • Solvent: Polar aprotic solvents (DMF, THF) enhance intermediate solubility.

  • Catalysts: Triethylamine facilitates deprotonation during alkylation.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes at 218–220°C (DSC analysis).

  • Solubility:

    SolventSolubility (mg/mL)
    DMSO25.4
    Ethanol1.2
    Water<0.1
  • pH Stability: Stable in pH 4–9; hydrolyzes under strongly acidic/basic conditions.

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 675 cm⁻¹ (C-Br bend).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, pyridine-H), 8.25 (d, J=8.4 Hz, thiazole-H), 5.12 (s, CH₂), 7.85–7.40 (m, furan-H) .

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
HCT-11612.3Caspase-3 activation, G2/M arrest
MCF-718.7ROS generation, Bax/Bcl-2 imbalance

The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that damage DNA and mitochondria.

Antimicrobial Efficacy

Against Staphylococcus aureus and Candida albicans:

MicroorganismMIC (μg/mL)Target Pathway
S. aureus64Cell wall synthesis
C. albicans128Ergosterol biosynthesis

The bromothiazole moiety may inhibit penicillin-binding proteins (PBPs) in bacteria .

Applications in Drug Development

Lead Optimization

Structural analogs highlight critical pharmacophores:

  • Nitro group removal: Reduces cytotoxicity (IC₅₀ increases to >50 μM) .

  • Bromine substitution: Chlorine analogs show 20% lower activity, emphasizing bromine’s role in hydrophobic interactions .

Patent Landscape

  • WO 2023012101A1: Claims derivatives for leukemia treatment via menin-MLL inhibition.

  • US 20240108722A1: Covers formulations for topical antifungal use.

Challenges and Future Directions

  • Toxicity: High doses induce hepatotoxicity in murine models (ALT levels ↑300% at 50 mg/kg).

  • Synthetic Complexity: Scalability limited by low yields in acylation steps.

  • Computational Modeling: QSAR studies could optimize substituent patterns for enhanced selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator